molecular formula C5H11FO2 B13523113 2-(3-Fluoropropoxy)ethanol

2-(3-Fluoropropoxy)ethanol

Cat. No.: B13523113
M. Wt: 122.14 g/mol
InChI Key: DFUBQNCXLYYGQI-UHFFFAOYSA-N
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Description

2-(3-Fluoropropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-fluoropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoropropoxy)ethan-1-ol typically involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluoropropanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3-fluoropropoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropropoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoropropoxy)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluoropropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)ethan-1-ol
  • 2-(3-Bromopropoxy)ethan-1-ol
  • 2-(3-Iodopropoxy)ethan-1-ol

Uniqueness

2-(3-Fluoropropoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which can impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C5H11FO2

Molecular Weight

122.14 g/mol

IUPAC Name

2-(3-fluoropropoxy)ethanol

InChI

InChI=1S/C5H11FO2/c6-2-1-4-8-5-3-7/h7H,1-5H2

InChI Key

DFUBQNCXLYYGQI-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)CF

Origin of Product

United States

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